3,5,7,9,11,13-Hexaoxotetradecanoic acid
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Overview
Description
3,5,7,9,11,13-Hexaoxotetradecanoic acid is an organic compound with the molecular formula C14H16O8 This compound is known for its unique structure, which includes multiple oxo groups along a tetradecanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,7,9,11,13-hexaoxotetradecanoic acid can be achieved through a biomimetic total synthesis approach. This involves the cyclization of a precursor compound to form the desired product. The reaction conditions typically require specific catalysts and controlled environments to ensure the correct formation of the oxo groups .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis in a laboratory setting provides a foundation for potential scale-up. The process would likely involve optimizing reaction conditions to maximize yield and purity, as well as ensuring cost-effectiveness for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3,5,7,9,11,13-Hexaoxotetradecanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple oxo groups, which can act as reactive sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the oxo groups.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
3,5,7,9,11,13-Hexaoxotetradecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: Its chemical properties make it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3,5,7,9,11,13-hexaoxotetradecanoic acid exerts its effects involves interactions with molecular targets and pathways. The oxo groups play a crucial role in these interactions, facilitating binding to specific enzymes or receptors. This can lead to various biochemical effects, depending on the context of its use .
Comparison with Similar Compounds
13-Methyltetradecanoic acid: Known for its role in inducing apoptosis in cancer cells.
1,3,5,7-Adamantanetetracarboxylic acid: Used as a monomer in hydrogen-bonded organic frameworks.
9(Z),11(E),13(E)-Octadecatrienoic Acid methyl ester: Involved in apoptosis and inhibition of DNA polymerases.
Uniqueness: 3,5,7,9,11,13-Hexaoxotetradecanoic acid stands out due to its multiple oxo groups, which provide unique reactivity and potential for diverse applications. Its structure allows for specific interactions that are not possible with other similar compounds, making it a valuable molecule in various fields of research.
Properties
CAS No. |
5745-89-1 |
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Molecular Formula |
C14H16O8 |
Molecular Weight |
312.27 g/mol |
IUPAC Name |
3,5,7,9,11,13-hexaoxotetradecanoic acid |
InChI |
InChI=1S/C14H16O8/c1-8(15)2-9(16)3-10(17)4-11(18)5-12(19)6-13(20)7-14(21)22/h2-7H2,1H3,(H,21,22) |
InChI Key |
MBHNDSBFNUBLMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)CC(=O)CC(=O)CC(=O)CC(=O)CC(=O)O |
Origin of Product |
United States |
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